molecular formula C12H16N2O4S B2707021 1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 436092-84-1

1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B2707021
CAS No.: 436092-84-1
M. Wt: 284.33
InChI Key: VAHLHCTVDYONGD-UHFFFAOYSA-N
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Description

1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C₁₂H₁₆N₂O₄S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminophenyl group, a sulfonyl group, and a piperidine ring, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of 1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of 4-aminobenzenesulfonyl chloride with piperidine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .

Chemical Reactions Analysis

1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-aminophenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c13-10-1-3-11(4-2-10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8,13H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHLHCTVDYONGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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